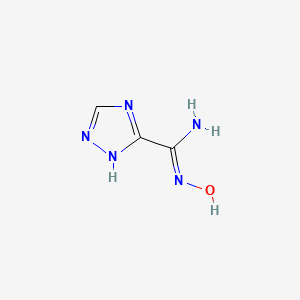![molecular formula C22H20N4OS2 B2895089 3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 690695-66-0](/img/structure/B2895089.png)
3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as 1H-pyrazole-5-carboxamide compounds, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of similar compounds, like 1, 3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, has been reported . The process involves adding a certain compound in drops into a solution of another compound and triethylamine in THF under 0 °C, and the reaction mixture is left overnight .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A novel synthesis method for 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazole, including compounds with carboxamide groups, was developed. These compounds showed significant antibacterial and antifungal activities, as well as high anti-inflammatory activity in a carrageenan-induced rat paw edema assay (El-Dean et al., 2015).
Chemical Behavior and Synthesis Techniques
- An innovative synthesis method for 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide was reported. The method involved refluxing with chloroacetyl chloride and neutralization steps, leading to a variety of derivatives with potential applications in different chemical reactions (Ahmed et al., 2018).
Synthesis of Novel Compounds
- The compound served as a precursor for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, expanding its utility in organic chemistry. This includes the development of various alkyl (aryl) amino pyrimidine compounds (Zaki et al., 2015).
Development of Heterocyclic Compounds
- A convenient synthesis route was established for heterocyclic compounds based on thieno[3,2-c]pyrazole derivative. These compounds exhibited moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).
Antibacterial and Antitumor Evaluation
- The compound was part of a study that synthesized novel heterocyclic ring systems with pyrazole, showing potential as antibacterial and antitumor agents. These include pyrazolothieno[2,3-c]pyrazoline and pyrazolo[3,4-c]pyrazole derivatives (Hamama et al., 2012).
Cytotoxicity Studies
- The compound was used in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of the compound “3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
It is known that the compound’s structure includes a thieno[2,3-c]pyrazole moiety, which is a fused ring system that has been associated with various biological activities in other compounds .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-1-phenyl-N-(2-phenylethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-18-14-19(29-21(18)26(25-15)17-10-6-3-7-11-17)20(27)24-22(28)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H2,23,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIERFYMSKNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2895006.png)

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)
![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)

![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)


